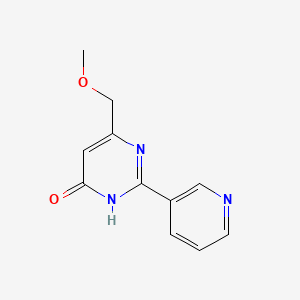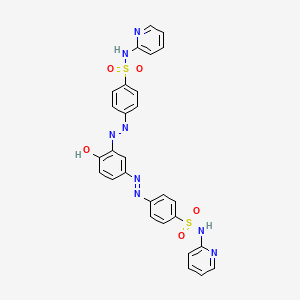
4,4'-((4-Hydroxy-1,3-phenylene)bis(diazenediyl))bis(N-(pyridin-2-yl)benzenesulfonamide)
Overview
Description
This compound, also known as Sulfasalazine specified impurity A [EP], has the molecular formula C28H22N8O5S2 . It has a molecular weight of 614.7 g/mol . The IUPAC name for this compound is 4-[[4-hydroxy-3-[[4-(pyridin-2-ylsulfamoyl)phenyl]diazenyl]phenyl]diazenyl]-N-pyridin-2-ylbenzenesulfonamide .
Molecular Structure Analysis
The compound has a complex structure with multiple functional groups. It contains two diazenyl groups linking a 4-hydroxy-1,3-phenylene group and a pyridin-2-ylbenzenesulfonamide group . The InChI string and Canonical SMILES provide a textual representation of the compound’s structure .Physical And Chemical Properties Analysis
The compound has a XLogP3 value of 0.8, indicating its partition coefficient between octanol and water, which is a measure of its solubility and permeability . It has 3 hydrogen bond donors and 13 hydrogen bond acceptors .Scientific Research Applications
Synthesis and Antioxidant Activity
A study demonstrated the synthesis of a variety of (1,4-phenylene)bis(arylmethanesulfonylpyrroles and pyrazoles) through cycloaddition processes, evaluating their antioxidant activities. Compounds with methoxy substituents on the aromatic ring displayed significant antioxidant activity, emphasizing the potential of specific structural modifications for enhanced biological efficacy (Lavanya, Padmavathi, & Padmaja, 2014).
Conducting Polymers from Low Oxidation Potential Monomers
Research on conducting polymers has explored derivatized bis(pyrrol-2-yl) arylenes for their low oxidation potentials and electrochemical polymerization, leading to polymers with stable conducting forms. This work highlights the importance of structural design in achieving desirable electronic properties in polymeric materials (Sotzing et al., 1996).
Synthesis of Arylthio-Substituted Compounds and Thermolysis
A study on the synthesis of arylthio-substituted 3,8-diphenyl-1,2-diazacycloocta-2,4,6,8-tetraenes and their thermolysis revealed the generation of various pyridine derivatives, offering insights into the thermal behavior and potential applications of such compounds in materials science and organic synthesis (Yogi et al., 1987).
Palladium Aryl Sulfonate Phosphine Catalysts
Research into palladium aryl sulfonate phosphine catalysts for the copolymerization of acrylates with ethene has provided valuable information on the development of efficient catalyst systems for polymer production, highlighting the role of ligand design in polymerization processes (Skupov et al., 2007).
Mechanism of Action
- Cellular effects include enhanced chloride and bicarbonate secretion, resulting in softer stools and improved bowel function .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
properties
IUPAC Name |
4-[[4-hydroxy-3-[[4-(pyridin-2-ylsulfamoyl)phenyl]diazenyl]phenyl]diazenyl]-N-pyridin-2-ylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22N8O5S2/c37-26-16-11-22(33-31-20-7-12-23(13-8-20)42(38,39)35-27-5-1-3-17-29-27)19-25(26)34-32-21-9-14-24(15-10-21)43(40,41)36-28-6-2-4-18-30-28/h1-19,37H,(H,29,35)(H,30,36) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUOKIDHOXLRZTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N=NC3=CC(=C(C=C3)O)N=NC4=CC=C(C=C4)S(=O)(=O)NC5=CC=CC=N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22N8O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
614.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-((4-Hydroxy-1,3-phenylene)bis(diazenediyl))bis(N-(pyridin-2-yl)benzenesulfonamide) | |
CAS RN |
1391062-35-3 | |
| Record name | 4,4'-((4-Hydroxy-1,3-phenylene)bis(diazenediyl))bis(N-(pyridin-2-yl)benzenesulfonamide) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391062353 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




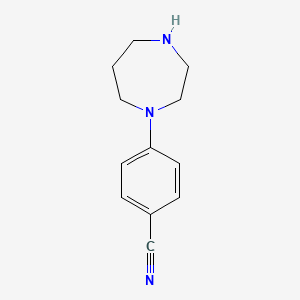

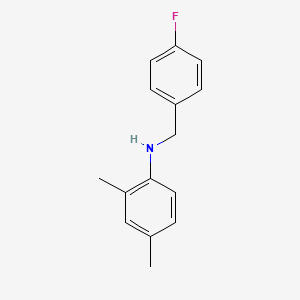


![2-(1H-Pyrazol-3-yl)-1H-benzo[d]imidazol-5-amine](/img/structure/B1497748.png)


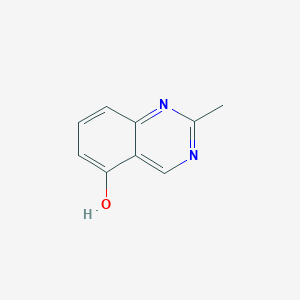
![2,2'-[(1S,2S)-(+)-1,2-Cyclohexanediylbis[(E)-(nitrilomethylidyne)]]bis[4-(tert-butyl)-6-(4-morpholinylmethyl)phenol]](/img/structure/B1497756.png)
